molecular formula C10H8ClN B2748293 6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 783335-50-2

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B2748293
CAS No.: 783335-50-2
M. Wt: 177.63
InChI Key: KDUGYAFJPILFDN-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile (C₁₀H₈ClN, MW: 177.63 g/mol) is a bicyclic organic compound featuring a chloro substituent at the 6-position and a carbonitrile group at the 1-position of the indene scaffold. The dihydroindene core imparts partial saturation, reducing aromaticity and influencing reactivity compared to fully aromatic analogs. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of acrylamide derivatives (e.g., N-(tert-butyl)-N-(6-chloro-2,3-dihydro-1H-inden-1-yl)acrylamide) and as a chiral precursor in asymmetric synthesis . Its structural rigidity and electron-withdrawing substituents (Cl and CN) enhance its utility in nucleophilic substitution and cyclization reactions.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGYAFJPILFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloroindene.

    Hydrogenation: The 6-chloroindene undergoes partial hydrogenation to form 6-chloro-2,3-dihydroindene.

    Nitrile Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 6-chloro-2,3-dihydro-1H-indene-1-amine.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile Cl (C6), CN (C1) C₁₀H₈ClN 177.63 Organic synthesis precursor
4-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile OMe (C4), CN (C1) C₁₁H₁₁NO 173.21 Potential pharmaceutical intermediate
2,3-Dihydro-1H-indole-6-carbonitrile NH (ring), CN (C6) C₉H₈N₂ 144.18 Medicinal chemistry research
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile Two ketones (C1, C3), CN (C2) C₁₀H₅NO₂ 179.16 Reactive electrophile in cycloadditions
C-1 (ERβ-selective ligand) F (C3), OH (C4), CN (C1) C₁₇H₁₃FNO₂ 298.29 ERβ agonist with 256-fold selectivity over ERα

Physicochemical and Reactivity Comparisons

  • Electronic Effects: The chloro and cyano groups in this compound are electron-withdrawing, directing electrophilic substitutions to the 4- and 5-positions of the indene ring. In contrast, methoxy (4-methoxy analog) is electron-donating, altering regioselectivity in reactions . The NH group in 2,3-dihydro-1H-indole-6-carbonitrile introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the chloro analog .
  • Reactivity: The chloro substituent in the target compound facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas the methoxy group in the 4-methoxy analog resists such reactions . The cyano group can be hydrolyzed to carboxylic acids or reduced to amines, offering versatile derivatization pathways .
  • Biological Activity :

    • C-1 (1-(3-fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile) demonstrates significant ERβ selectivity due to its hydroxyl and fluorine substituents, which enhance receptor binding . The absence of polar groups in this compound limits its pharmacological utility but optimizes it for synthetic applications.

Biological Activity

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the indene family, which is characterized by a bicyclic structure that can interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical formula for this compound is C10H8ClNC_{10}H_{8}ClN. Its structure includes a chlorine atom and a carbonitrile group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors, influencing their activity.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)35

The IC50 values suggest that the compound may be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is thought to be mediated through its interaction with cellular targets. The nitrile group can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites or receptor binding sites. This interaction potentially alters enzyme activity or receptor signaling pathways.

Case Studies

Several case studies have been published regarding the use of this compound in drug development:

  • Study on Anticancer Effects : A research team evaluated the effects of this compound on apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Efficacy : Another study focused on the compound's efficacy against multidrug-resistant bacterial strains. Results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy.

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